molecular formula C10H12N2O2 B14834659 3-Cyclopropoxy-N-methylisonicotinamide

3-Cyclopropoxy-N-methylisonicotinamide

Cat. No.: B14834659
M. Wt: 192.21 g/mol
InChI Key: NVNPRASHCZZRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C11H14N2O2 It is characterized by the presence of a cyclopropoxy group attached to the isonicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N-methylisonicotinamide typically involves the reaction of isonicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Isonicotinic acid+Cyclopropyl alcoholThis compound+Water\text{Isonicotinic acid} + \text{Cyclopropyl alcohol} \rightarrow \text{this compound} + \text{Water} Isonicotinic acid+Cyclopropyl alcohol→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-Cyclopropoxy-N-methylisonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide
  • 2-Bromo-3-cyclopropoxy-N-methylisonicotinamide

Comparison: Compared to similar compounds, 3-Cyclopropoxy-N-methylisonicotinamide is unique due to its specific structural features and reactivity. Its cyclopropoxy group imparts distinct chemical properties, making it valuable for various applications. The presence of the isonicotinamide moiety also contributes to its biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-11-10(13)8-4-5-12-6-9(8)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13)

InChI Key

NVNPRASHCZZRCS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.